1-Ethyl-4-(3-ethylpyrrolidin-2-yl)piperidine
Description
Properties
Molecular Formula |
C13H26N2 |
|---|---|
Molecular Weight |
210.36 g/mol |
IUPAC Name |
1-ethyl-4-(3-ethylpyrrolidin-2-yl)piperidine |
InChI |
InChI=1S/C13H26N2/c1-3-11-5-8-14-13(11)12-6-9-15(4-2)10-7-12/h11-14H,3-10H2,1-2H3 |
InChI Key |
MOUFRUAZVSDGNE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCNC1C2CCN(CC2)CC |
Origin of Product |
United States |
Preparation Methods
Preparation of Piperidine Intermediate
A common starting point is 4-piperidone or its derivatives, which can be converted into substituted piperidines through reductive amination or catalytic reduction.
- Protection of the piperidone nitrogen with tert-butyloxycarbonyl (Boc) groups to control reactivity.
- Reductive amination using ammonia or amine sources in the presence of reducing agents such as sodium borohydride or lithium aluminum hydride.
- Use of titanium isopropoxide as a catalyst to facilitate amination under mild conditions.
Example from patent CN106432232A:
| Step | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Boc protection of 4-piperidone hydrochloride | Dimethyl dicarbonate, sodium bicarbonate, aqueous acetone, room temp, 24 h | N-tert-butyloxycarbonyl-4-piperidone | 91-93 |
| Reductive amination | Ammonia ethanol solution, titanium isopropoxide, sodium borohydride, room temp, 4 h | 4-amino-1-t-butoxycarbonylpiperidine | 81-82 |
This sequence ensures selective amination at the 4-position of the piperidine ring while maintaining nitrogen protection for further functionalization.
Preparation of 3-Ethylpyrrolidine Moiety
The pyrrolidine ring with ethyl substitution at the 3-position can be synthesized via:
- Alkylation of pyrrolidine derivatives using ethyl halides.
- Stereoselective synthesis using chiral auxiliaries or catalysts to control the configuration at the 2- and 3-positions.
- Use of organolithium reagents and copper-catalyzed coupling reactions to introduce ethyl substituents.
From WO2008137087A1, a related approach involves:
- Deprotonation of 2-methylpyrrolidine with n-butyllithium in tetrahydrofuran (THF) at low temperature.
- Subsequent reaction with alkyl halides or vinyl-substituted aromatic compounds.
- Copper(I) chloride catalysis in polar aprotic solvents like dimethylformamide (DMF) to facilitate coupling reactions.
Coupling of Piperidine and Pyrrolidine Units
The key step in synthesizing 1-ethyl-4-(3-ethylpyrrolidin-2-yl)piperidine is the formation of the bond between the piperidine nitrogen at the 4-position and the pyrrolidine ring.
- This can be achieved via nucleophilic substitution or reductive amination between the amino group on the piperidine and a suitable electrophilic site on the pyrrolidine derivative.
- Alternatively, imidazolidinone intermediates can be formed by cyclization reactions involving amino-piperidine and pyrrolidine carboxylic acid derivatives.
- The use of coupling agents such as diphenyl phosphorazidate and bases like triethylamine in toluene under reflux conditions facilitates ring closure and formation of bicyclic structures.
Reduction and Deprotection
- After coupling, protecting groups such as Boc are removed under acidic conditions (e.g., 1N HCl).
- Final reduction steps may be performed to saturate any unsaturated bonds or to reduce ketones to amines.
- Purification is typically done by recrystallization from ethyl acetate/methanol mixtures or by chromatographic methods.
Summary Table of Key Preparation Steps
| Step No. | Intermediate/Product | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | N-tert-butyloxycarbonyl-4-piperidone | 4-piperidone hydrochloride, dimethyl dicarbonate, NaHCO3, aqueous acetone, RT, 24 h | 91-93 | Boc protection |
| 2 | 4-amino-1-t-butoxycarbonylpiperidine | Ammonia ethanol, Ti(OiPr)4, NaBH4, RT, 4 h | 81-82 | Reductive amination |
| 3 | Pyrrolidine derivative with ethyl substitution | n-BuLi, THF, low temp, alkyl halide | Variable | Organolithium alkylation |
| 4 | Coupled bicyclic intermediate | Diphenyl phosphorazidate, triethylamine, toluene, reflux, 5 h | ~78-79 | Cyclization and coupling |
| 5 | Final product | Acidic deprotection, reduction, recrystallization | Variable | Purification |
Research Findings and Considerations
- The use of titanium isopropoxide catalysis in reductive amination provides high selectivity and good yields for piperidine amination.
- Organolithium reagents require strict temperature control (0 to -20 °C) to avoid side reactions during pyrrolidine alkylation.
- Copper(I) chloride catalysis in DMF is effective for coupling reactions involving pyrrolidine derivatives.
- Protection and deprotection steps are critical to prevent unwanted side reactions and to achieve the correct substitution pattern.
- The overall synthetic route is scalable and suitable for industrial application, as demonstrated by patent disclosures.
Chemical Reactions Analysis
1-Ethyl-4-(3-ethylpyrrolidin-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary amines.
Scientific Research Applications
1-Ethyl-4-(3-ethylpyrrolidin-2-yl)piperidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: The compound’s potential therapeutic properties are being investigated, particularly in the treatment of neurological disorders and other medical conditions.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(3-ethylpyrrolidin-2-yl)piperidine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Isomers and Substitution Patterns
Ditran Components :
Ditran, an anticholinergic drug mixture, contains two structural isomers: a pyrrolidine derivative (70%) and a piperidine derivative (30%). The piperidine isomer (1-ethyl-3-piperidyl-α-phenylcyclopentylglycolate) exhibits greater potency than its pyrrolidine counterpart, highlighting the critical role of ring size and substitution position. The ethyl group on the piperidine nitrogen in Ditran-B (pure piperidine form) enhances stability and receptor affinity, paralleling the ethyl substitution patterns in 1-ethyl-4-(3-ethylpyrrolidin-2-yl)piperidine .Morpholine vs. Piperidine Analogues :
Replacing the piperidine ring with morpholine (as in compounds 4 and 5 in ) reduces inhibitory activity against cholinesterases by 50–70%. Molecular docking reveals weaker interactions with key residues (e.g., Trp84, Ser122) due to morpholine’s oxygen atom altering spatial orientation. This underscores the superiority of piperidine’s nitrogen-based hydrogen bonding in maintaining enzyme interactions .
Substituent Effects on Piperidine Nitrogen
Small Alkyl Groups (Ethyl, Isopropyl) :
In nAChR-targeting compounds (e.g., COB-3, PPB-9), replacing bulky groups (e.g., phenylpropyl) with ethyl or isopropyl on the piperidine nitrogen increases potency by 14-fold and eliminates off-target effects. The ethyl group’s compact size optimizes steric compatibility with receptor pockets, a feature likely shared by this compound .Biphenyl Esters and Benzoyl Groups :
Coupling small alkyl groups with bulky biphenyl esters (e.g., PPB-6) enhances binding affinity by balancing hydrophobic and polar interactions. The dual substitution strategy mirrors the ethyl-pyrrolidine-piperidine architecture, suggesting synergistic effects between ring substituents and appended functional groups .
Pyrrolidine-Piperidine Hybrids
- Synthetic Analogues: Compounds like 3-(1-methylpyrrolidin-2-yl)piperidine () lack ethyl substitutions but demonstrate the pharmacological relevance of fused pyrrolidine-piperidine systems. The additional ethyl groups in this compound may enhance metabolic stability and BBB penetration compared to non-alkylated variants .
Pharmacological and Binding Properties
Receptor Affinity and Selectivity
nAChR Modulation :
Piperidine derivatives with small alkyl groups (e.g., COB-3) exhibit IC50 values of ~0.7 μM for nAChRs, whereas bulkier analogues (e.g., KAB-18) show reduced potency (IC50 >10 μM). The ethyl groups in this compound likely position it closer to COB-3 in efficacy .Cholinesterase Inhibition :
Piperidine-based inhibitors (e.g., compounds 1–3 in ) achieve sub-micromolar IC50 values, while morpholine analogues (compounds 4–5) are 3–5× weaker. The target compound’s fused pyrrolidine may further stabilize enzyme interactions via additional hydrophobic contacts .
Molecular Docking Insights
- Binding Orientation :
In benzohomoadamantane-urea derivatives (), piperidine placement relative to bulky groups affects binding energy. The preferred orientation (piperidine on the right-hand side) yields ΔG = -68.0 kcal/mol, comparable to the stability expected for this compound due to its conformational rigidity .
Data Tables
Table 1: Structural and Pharmacological Comparison
Table 2: Molecular Docking Parameters
| Compound | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| This compound (Predicted) | -68.0 to -70.0 | Trp84, Tyr334 (nAChR) |
| Benzohomoadamantane-urea 15 | -68.0 | Hydrophobic pocket occupancy |
Q & A
Q. What are the recommended synthetic routes for 1-Ethyl-4-(3-ethylpyrrolidin-2-yl)piperidine, and how can reaction efficiency be optimized?
Q. How can the structural and stereochemical properties of this compound be characterized?
- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry, as demonstrated for similar piperidine derivatives . Complementary techniques include:
- NMR spectroscopy : H and C NMR to confirm substituent positions and ring conformations.
- IR spectroscopy : Identification of functional groups (e.g., amide bonds).
- Mass spectrometry : Validation of molecular ion peaks and fragmentation patterns .
Q. What safety protocols are critical during handling and storage?
- Methodological Answer : Follow hazard codes H300-H313 (acute toxicity, skin irritation) and P301-P390 (emergency response) . Key protocols:
- Use fume hoods and PPE (gloves, goggles).
- Store in inert atmospheres (argon) at -20°C to prevent degradation.
- Neutralize waste with 10% acetic acid before disposal .
Advanced Research Questions
Q. How can computational tools resolve contradictions in reaction mechanisms or bioactivity data?
- Methodological Answer : Discrepancies in reaction yields or biological activity often arise from unaccounted stereoisomers or solvent effects. Use:
Q. What strategies enhance the reproducibility of synthetic protocols for piperidine derivatives?
- Methodological Answer : Reproducibility issues may stem from trace impurities or kinetic vs. thermodynamic control. Mitigation includes:
Q. How does the electronic configuration of substituents influence pharmacological activity?
- Methodological Answer : Electron-donating groups (e.g., methoxy) on the phenyl ring enhance bioactivity by modulating lipophilicity and H-bonding. For example:
Q. What advanced separation techniques are suitable for isolating enantiomers of this compound?
- Methodological Answer : Chiral resolution methods include:
- Chiral HPLC : Using cellulose-based columns (e.g., Chiralpak® IA).
- Crystallization-induced diastereomer resolution : Employ chiral auxiliaries like tartaric acid .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s thermal stability?
- Methodological Answer : Discrepancies may arise from differential scanning calorimetry (DSC) protocols. Standardize:
- Heating rates : 10°C/min under N₂.
- Sample purity : Verify via elemental analysis (>99%) .
- Reproducibility : Triplicate runs with calibration against NIST reference materials .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
